5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Description

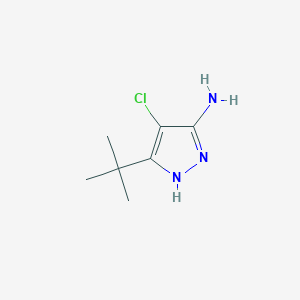

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-4-chloro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNJBLGXCALLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454591 | |

| Record name | 5-tert-Butyl-4-chloro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110086-11-8 | |

| Record name | 4-Chloro-5-(1,1-dimethylethyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110086-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-4-chloro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tert Butyl 4 Chloro 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 5-(tert-butyl)-4-chloro-1H-pyrazol-3-amine reveals several potential synthetic disconnections. The most logical approach involves the initial formation of a substituted pyrazole (B372694) ring, followed by the introduction of the chloro and amino functionalities.

The primary disconnection points are the C-Cl, C-N (amine), and the bonds forming the pyrazole ring itself. This leads to the identification of key precursors. The most direct precursor would be 5-(tert-butyl)-1H-pyrazol-3-amine . Chlorination of this intermediate at the C4 position would yield the target molecule.

Further retrosynthetic analysis of 5-(tert-butyl)-1H-pyrazol-3-amine points to two main strategies for constructing the pyrazole ring:

Condensation of a β-ketonitrile with a hydrazine (B178648) derivative: This is a classic and versatile method for pyrazole synthesis. beilstein-journals.org In this case, the key precursors would be pivaloylacetonitrile (B1295116) (also known as 4,4-dimethyl-3-oxopentanenitrile) and hydrazine .

Reaction of a β-dicarbonyl compound with a hydrazine: An alternative approach could involve a β-diketone and a hydrazine source.

Based on this analysis, the synthesis of this compound can be strategically planned through the synthesis of the key intermediate, 5-(tert-butyl)-1H-pyrazol-3-amine, followed by a regioselective chlorination reaction.

Established Synthetic Routes to this compound and Related Isomers

While a specific, detailed synthesis of this compound is not extensively documented in a single source, established methods for the synthesis of related aminopyrazoles and their subsequent functionalization provide a clear and reliable pathway.

Cyclization Reactions for Pyrazole Ring Formationbeilstein-journals.orgnih.gov

The formation of the pyrazole ring is the cornerstone of the synthesis. The most common and efficient method for preparing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. beilstein-journals.org For the synthesis of the key precursor, 5-(tert-butyl)-1H-pyrazol-3-amine, the reaction would proceed as follows:

Pivaloylacetonitrile is reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the aminopyrazole. beilstein-journals.org

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired 5-tert-butyl isomer.

Regioselective Introduction of the tert-Butyl Substituent

The regioselective introduction of the tert-butyl group at the C5 position is inherently controlled by the choice of the starting β-ketonitrile, namely pivaloylacetonitrile. In the cyclization reaction with hydrazine, the bulky tert-butyl group directs the cyclization to favor the formation of 5-(tert-butyl)-1H-pyrazol-3-amine. The commercial availability of 3-Amino-5-tert-butylpyrazole further simplifies this step. researchgate.net

Strategies for Regioselective Chlorination at the C4 Position

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a critical step. The C4 position of 3-aminopyrazoles is electron-rich and thus susceptible to electrophilic substitution. A common and effective method for the chlorination of such activated heterocyclic systems is the use of N-chlorosuccinimide (NCS). beilstein-archives.org

While the direct chlorination of 5-(tert-butyl)-1H-pyrazol-3-amine is not explicitly detailed, studies on the halogenation of structurally similar 3-aryl-1H-pyrazol-5-amines provide a strong precedent. In these cases, the reaction of the aminopyrazole with NCS in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature affords the corresponding 4-chloro derivative in good yields. beilstein-archives.org The proposed reaction is as follows:

5-(tert-butyl)-1H-pyrazol-3-amine is dissolved in DMSO, and NCS is added portion-wise. The reaction is typically stirred at room temperature until completion. The use of DMSO can play a dual role as a solvent and a catalyst in the halogenation process. beilstein-archives.org

Table 1: Reaction Conditions for Chlorination of Aminopyrazoles with NCS beilstein-archives.org

| Substrate | Reagent | Solvent | Temperature | Yield |

| 3-Aryl-1H-pyrazol-5-amine | NCS | DMSO | Room Temp. | Moderate to Good |

It is important to note that the regioselectivity of this reaction is generally high, with the chlorine atom being introduced at the C4 position due to the directing effects of the amino and tert-butyl groups.

Amination Procedures for the C3 Position (e.g., via hydrazine condensation)beilstein-journals.orgnih.gov

As outlined in the retrosynthetic analysis and the cyclization section (2.2.1), the amino group at the C3 position is typically introduced during the formation of the pyrazole ring itself. The reaction between a β-ketonitrile (pivaloylacetonitrile) and hydrazine directly yields the 3-aminopyrazole (B16455) structure. beilstein-journals.orgnih.gov This one-pot cyclization and amination is a highly efficient strategy.

Alternative, multi-step procedures could involve the synthesis of a pyrazolone (B3327878) precursor followed by conversion to the amine, but the direct condensation with hydrazine is the more established and straightforward route for this class of compounds.

Novel and Green Synthetic Approaches

Recent research in pyrazole synthesis has focused on developing more environmentally friendly methods. These "green" approaches often involve the use of alternative energy sources, such as microwave irradiation, or the use of water as a solvent and natural catalysts. nih.gov

For the synthesis of substituted pyrazoles, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. While a specific green synthesis for this compound has not been reported, the principles can be applied to the key steps. For instance, the initial cyclization of pivaloylacetonitrile and hydrazine could potentially be carried out under microwave irradiation in an aqueous medium, reducing the need for volatile organic solvents.

Catalytic Syntheses of this compound

While a direct, one-pot catalytic synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient route can be devised through a two-step process. This process would involve the initial synthesis of a 5-tert-butyl-1H-pyrazol-3-amine precursor, followed by a regioselective catalytic chlorination at the C4 position.

The synthesis of the 3-amino-5-tert-butyl-pyrazole precursor can be achieved through the condensation of a β-ketonitrile with hydrazine. Specifically, the reaction of pivaloylacetonitrile with hydrazine hydrate is a common and effective method for creating the 5-tert-butyl-1H-pyrazol-3-amine core. This reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization.

Once the 5-tert-butyl-1H-pyrazol-3-amine precursor is obtained, the subsequent step is the regioselective chlorination at the C4 position. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive site in the absence of other directing groups. Various catalytic methods can be employed for this chlorination, including the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of an acid or a transition metal catalyst. For instance, copper-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of halogens into heterocyclic systems. chim.it

Below is a table summarizing representative catalytic reactions for the synthesis of substituted aminopyrazoles, which can be adapted for the synthesis of the target compound.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | N-protected 3-aminopyrazole, Aryl halide | N-Aryl-3-aminopyrazole | High | chim.it |

| Rhodium catalyst | N-1-methyl-3-aminopyrazole pivalamide, Ethyl acrylate | C4-olefinated pyrazole | 96 | chim.it |

| Copper catalyst | N-methyl-3-aminopyrazole, Potassium thiocyanate | 4-Thiocyanato-3-aminopyrazole | 75 | chim.it |

| p-TSA | 5-aminopyrazole, 4-hydroxycoumarin, isatin | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Excellent | beilstein-journals.org |

Flow Chemistry Applications in Heterocycle Synthesis

Flow chemistry has revolutionized the synthesis of heterocyclic compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and seamless scalability. The synthesis of pyrazoles is particularly well-suited for flow chemistry applications. nih.gov

The key benefits of employing flow chemistry for the synthesis of this compound would include:

Enhanced Safety: The handling of potentially hazardous reagents, such as hydrazine and chlorinating agents, is significantly safer in a continuous flow system as only small quantities are reacting at any given time.

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Rapid Optimization: The ability to quickly vary reaction conditions in a flow setup accelerates the optimization of the synthetic protocol.

Scalability: Scaling up a reaction from laboratory to pilot or even production scale is often more straightforward in a flow system by simply extending the operation time or using parallel reactors.

Development of Sustainable Reagents and Solvents for Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and agrochemicals. For the production of this compound, several strategies can be employed to enhance its sustainability.

Sustainable Reagents:

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. Transition metal catalysts, such as those based on copper or palladium, can be highly efficient and often recyclable. chim.it

Safer Chlorinating Agents: While N-chlorosuccinimide is a common laboratory reagent, for large-scale production, alternative and safer chlorinating agents might be considered. The use of inorganic chlorides in conjunction with an oxidizing agent under catalytic conditions is a potential green alternative.

Green Solvents:

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. For the synthesis of pyrazoles, several greener alternatives have been explored:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of certain pyrazole derivatives has been successfully demonstrated in aqueous media. beilstein-journals.org

Ethanol: As a bio-based solvent, ethanol is a more sustainable option compared to petroleum-derived solvents.

Solvent-free reactions: In some cases, reactions can be conducted without a solvent, particularly under high-temperature or microwave-assisted conditions, which significantly reduces waste.

A Chinese patent describes the synthesis of 3-tert-butyl-4-cyano-5-aminopyrazole, a related compound, using a solvent-free approach for the final cyclization step, highlighting the potential for minimizing solvent use in the synthesis of such molecules. google.com

Scalability Considerations for Laboratory and Pilot Syntheses

The transition of a synthetic route from the laboratory bench to a pilot plant and ultimately to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Scalability Considerations:

Reagent Cost and Availability: The cost and reliable supply of starting materials, such as pivaloylacetonitrile and the chosen chlorinating agent, are critical for large-scale production.

Reaction Conditions: Extreme temperatures or pressures that are manageable on a small scale can pose significant challenges and require specialized equipment for pilot and industrial-scale production. The development of synthetic routes that proceed under mild conditions is therefore highly desirable.

Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in scaling up a synthesis. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and generate less waste than chromatography. A patent for the synthesis of a related pyrazole derivative highlights the use of crystallization for purification. google.com

Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential before scaling up a synthesis. This includes understanding the thermal stability of the compounds and the potential for runaway reactions.

Waste Management: The environmental impact of the process is a major consideration. Minimizing waste through high-yielding reactions, catalyst recycling, and the use of green solvents is crucial for sustainable large-scale production.

The adoption of flow chemistry, as discussed in section 2.3.2, can significantly mitigate many of the challenges associated with scaling up the synthesis of this compound, offering a more controlled, safer, and ultimately more scalable manufacturing process.

Chemical Reactivity and Derivatization of 5 Tert Butyl 4 Chloro 1h Pyrazol 3 Amine

Reactions at the Primary Amine Functionality.libretexts.orgsemanticscholar.org

The primary amine group at the C3 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions. Its reactivity is characteristic of aromatic amines, enabling modifications such as acylation, sulfonylation, alkylation, and condensation, which are fundamental for the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions.libretexts.org

The primary amine of aminopyrazoles readily undergoes acylation with acylating agents like acyl chlorides to form the corresponding N-pyrazolyl amides. For instance, the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride in tetrahydrofuran (B95107) (THF) at low temperatures (0–5°C) yields the corresponding 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. nih.govnih.gov This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukmdpi.com It is expected that 5-(tert-butyl)-4-chloro-1H-pyrazol-3-amine would react similarly with various acyl chlorides to produce a range of N-acylated products.

Sulfonylation of aminopyrazoles is a well-established transformation for the synthesis of pyrazole-based sulfonamides, which are of significant interest in medicinal chemistry. nih.govnih.govorganic-chemistry.orgmdpi.com The reaction typically involves treating the aminopyrazole with a sulfonyl chloride in the presence of a base. A study on the sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a close structural analog, with 4-methylbenzenesulfonyl chloride (tosyl chloride) in acetonitrile (B52724) using triethylamine (B128534) as a base, resulted in the formation of the corresponding N-tosylbenzenesulfonamide derivative in good yield. researchgate.netlibretexts.org This suggests that this compound would similarly react with various sulfonyl chlorides to yield the corresponding sulfonamides.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyrazoles

| Starting Material | Reagent | Product | Reference |

| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile | 2-Chloroacetyl chloride | 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | nih.govnih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | researchgate.netlibretexts.org |

Alkylation and Reductive Amination Strategies

The primary amine of this compound can undergo N-alkylation with alkyl halides, although direct alkylation of amines can sometimes lead to mixtures of mono- and poly-alkylated products. chemguide.co.ukorganic-chemistry.org Selective mono-N-alkylation can be challenging but may be achieved under controlled conditions or by using alternative methods like reductive amination. wikipedia.org While direct N-alkylation examples for the title compound are not prevalent in the cited literature, methods for the N-alkylation of the pyrazole ring itself are known, for instance, using trichloroacetimidates as electrophiles in the presence of an acid catalyst. semanticscholar.orgnih.gov

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.commdpi.com This two-step, one-pot process involves the initial formation of an imine via condensation of the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.commdpi.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.commasterorganicchemistry.com

A notable example is the efficient one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.netmdpi.com The reaction proceeds by heating the starting materials to form the imine, followed by reduction with sodium borohydride (B1222165) in methanol. researchgate.netmdpi.com This methodology is distinguished by its operational simplicity and short reaction time, as the isolation of the imine intermediate is not required. researchgate.netmdpi.com Given the structural similarity, it is highly probable that this compound would undergo similar reductive amination reactions with a variety of aldehydes and ketones.

Condensation Reactions and Imine Formation

The initial step of reductive amination, the condensation of the primary amine with an aldehyde or ketone to form an imine (or Schiff base), is a reversible reaction that can be driven to completion by the removal of water. researchgate.netmdpi.com These imine intermediates can be isolated or used in-situ for further transformations. researchgate.netmdpi.com

Another important class of condensation reactions involves the reaction of aminopyrazoles with 1,3-dielectrophiles, which can lead to the formation of fused heterocyclic systems. For example, the reaction of 3-aminopyrazoles with β-ketoesters or α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. These reactions often proceed through an initial condensation or Michael addition followed by an intramolecular cyclization.

The reaction of aminopyrazoles with orthoesters, such as triethyl orthoformate, is another example of a condensation reaction that can be used to form various heterocyclic systems. organic-chemistry.org

Table 2: Reductive Amination of a Structurally Similar Aminopyrazole

| Aminopyrazole | Carbonyl Compound | Reducing Agent | Product | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Sodium borohydride | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | researchgate.netmdpi.com |

Diazotization and Subsequent Transformations

The primary aromatic amine at the C3 position of the pyrazole ring can be converted to a diazonium salt through a process known as diazotization. mdpi.comwikipedia.org This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid or sulfuric acid at low temperatures (0-5 °C). wikipedia.org

The resulting pyrazole-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. One of the most important classes of reactions for diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, such as a halide (Cl-, Br-) or a cyanide (-CN), using a copper(I) salt as a catalyst. mdpi.comnih.govresearchgate.net This provides a powerful method for introducing a range of substituents onto the pyrazole ring that may not be accessible through direct substitution methods. mdpi.comnih.gov Other transformations of diazonium salts include their reaction with potassium iodide to yield iodo-derivatives, and their use as electrophiles in azo coupling reactions. mdpi.comwikipedia.orgnih.gov

Transformations Involving the Chloro Substituent at C4.libretexts.orgsemanticscholar.org

The chlorine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic attack, allowing for its displacement by a variety of nucleophiles. This reactivity is characteristic of halogenated electron-deficient heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chloro substituent at C4 can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the leaving group (the chloride), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazole ring is temporarily disrupted in this intermediate. Subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product.

The reactivity of the C4-chloro group towards SNAr is influenced by the electronic nature of the pyrazole ring. While the pyrazole ring itself is electron-rich, the presence of substituents and the specific reaction conditions can facilitate this transformation. For instance, reactions of 4-chloropyridines with primary and secondary amines lead to the formation of the corresponding substituted 4-aminopyridines. It is expected that this compound would undergo similar SNAr reactions with a range of nucleophiles, including amines, alkoxides, and thiolates, to provide a diverse set of C4-substituted pyrazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the C4 position of the pyrazole ring serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. For substrates like this compound, the C4-chloro atom can be coupled with a variety of aryl or heteroaryl boronic acids. While direct examples on this specific molecule are not prevalent in cited literature, the general methodology for chloro-pyrazoles and other chloro-heterocycles is well-established. organic-chemistry.orgrsc.orgcapes.gov.brorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results for less reactive aryl chlorides. capes.gov.br

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Effective for solid-supported chloropyrimidines. rsc.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Common for a range of aryl chlorides. |

| PEPPSI-IPr | None | K₂CO₃ | Dioxane/H₂O | 80-120 | For challenging aryl and heteroaryl chlorides. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrazoles. msu.edu Research on 5-chloro-4-iodopyrazoles has shown that the C4-halogen is a prime site for this reaction. acs.orgnih.gov In these cases, coupling occurs selectively at the more reactive iodo-position, but the methodology is applicable to chloro-derivatives, typically under more forcing conditions. The reaction is co-catalyzed by palladium and copper salts in the presence of a base, often an amine which can also serve as the solvent. msu.eduacs.orgnih.gov Copper-free conditions have also been developed, which can be advantageous in pharmaceutical synthesis to avoid residual copper toxicity. nih.govgoogle.com

Interactive Data Table: Representative Conditions for Sonogashira Coupling of Halo-Heterocycles

| Catalyst System | Base | Solvent | Temperature | Notes |

| PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | Room Temp to 60°C | Classic conditions, effective for iodo- and bromopyrazoles. acs.orgnih.gov |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Air-stable, copper-free system for aryl bromides. nih.gov |

| Pd(PPh₃)₄, CuI | Diethylamine | THF | Room Temp | Widely used for various aryl halides. msu.edu |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing the coupling of an amine with an aryl halide. rsc.orgorganic-chemistry.org This reaction is highly relevant for the C4-chloro position of the target pyrazole, enabling the synthesis of diverse 4-amino-pyrazole derivatives. Studies on C4-halo-1H-pyrazoles have demonstrated the feasibility of this transformation. osti.govnih.gov The success of the reaction is highly dependent on the catalyst system, which consists of a palladium source and a specialized, bulky phosphine ligand. organic-chemistry.org Different generations of ligands have been developed to accommodate a wide range of amine and aryl halide coupling partners, including primary and secondary amines, with both electron-rich and electron-deficient aryl halides. rsc.org For challenging substrates like unprotected bromopyrazoles, specific precatalysts incorporating advanced biarylphosphine ligands have shown high efficacy.

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination of Halo-Pyrazoles

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the C4 position, known as reductive dehalogenation or hydrodechlorination, is a valuable transformation for synthesizing the corresponding 5-(tert-butyl)-1H-pyrazol-3-amine. This process replaces the C-Cl bond with a C-H bond and is typically achieved via catalytic hydrogenation. acs.org

Commonly, this reaction is performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). Alternatively, hydrogen donors such as sodium hypophosphite (NaH₂PO₂) or polymethylhydrosiloxane (B1170920) (PMHS) can be used in transfer hydrogenation protocols, which can be more convenient for laboratory-scale synthesis. The reactivity of aryl halides to reductive dehalogenation follows the trend I > Br > Cl, meaning that chlorides require more forcing conditions (higher catalyst loading, temperature, or pressure) than bromides or iodides. The reaction conditions are generally mild and tolerant of many functional groups, but care must be taken as other groups, such as nitro or cyano functionalities, can also be reduced under certain hydrogenation conditions.

Reactivity of the Pyrazole Heterocycle

Beyond the chemistry of its substituents, the pyrazole ring itself possesses distinct reactivity patterns governed by the electronic interplay of its carbon and nitrogen atoms.

Electrophilic Aromatic Substitution on the Pyrazole Ring System

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SₑAr). The electron density within the ring is highest at the C4 position, making it the most nucleophilic and the preferred site for electrophilic attack in unsubstituted or C4-unsubstituted pyrazoles.

In this compound, the C4 position is already occupied by a chlorine atom. Therefore, any further electrophilic substitution would be directed by the combined electronic effects of the substituents present: the C3-amino group, the C5-tert-butyl group, and the C4-chloro group. Both the amino and tert-butyl groups are electron-donating and activating, increasing the electron density of the ring. Conversely, the chlorine atom is electron-withdrawing by induction and deactivating. Given that the primary site for substitution is blocked, SₑAr reactions on this specific molecule would be challenging and are not commonly reported. If a reaction were to occur, it would likely be sluggish and could potentially lead to a mixture of products or even ring cleavage under harsh conditions.

N-Substitution Reactions at the Pyrazole Nitrogen

The pyrazole ring contains two nitrogen atoms: a pyridine-like nitrogen (N2) and a pyrrole-like, protonated nitrogen (N1). The N1 position is readily deprotonated, especially in the presence of a base, to form a pyrazolate anion. This anion is a potent nucleophile, and the nitrogen atom can be easily functionalized through reactions with various electrophiles.

Standard N-alkylation can be achieved using alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) in the presence of a base. This leads to the formation of a mixture of N1 and N2 substituted isomers, although one may predominate depending on the steric bulk of the electrophile and the substituents on the pyrazole ring. More complex N-arylations can also be achieved, often using copper-catalyzed conditions.

Ring-Opening and Rearrangement Pathways

While the pyrazole ring is generally stable due to its aromaticity, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. For instance, treatment of certain pyrazole derivatives with strong bases can induce deprotonation at the C3 position, which may lead to ring cleavage.

More complex rearrangements have been observed in specialized systems. In one documented case, a transient pyrazole nitrene, formed from an azidopyrazole, was found to initiate a cascade reaction involving ring-opening to an acyclic intermediate, followed by recyclization to form a rearranged product. Another report describes the cleavage of a pyrazole-4-sulfonyl chloride ring system when treated with chlorine, leading to an acyclic azo compound. These pathways, while not general, highlight the potential for the pyrazole core to undergo profound structural changes under the right chemical stimuli.

Structure Activity Relationship Sar Studies of 5 Tert Butyl 4 Chloro 1h Pyrazol 3 Amine Derivatives

Design Principles for Rational Structural Modification

The rational design of derivatives based on the 5-(tert-butyl)-4-chloro-1H-pyrazol-3-amine core is guided by established principles of medicinal chemistry, aiming to enhance target affinity, selectivity, and pharmacokinetic properties. The pyrazole (B372694) ring itself is a critical pharmacophore, often engaging in crucial hydrogen bond interactions with the hinge region of kinase enzymes. mdpi.comnih.gov The design strategy involves modifying substituents at three key positions: the C5-tert-butyl group, the C4-chloro atom, and the C3-amino group.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity. For instance, the pyrazole ring is often a bioisosteric replacement for other heterocycles to improve properties. ebi.ac.uknih.gov Similarly, the chloro group or the tert-butyl group can be replaced by other moieties to probe the steric and electronic requirements of the binding pocket.

Structure-Based Design: Utilizing X-ray crystallography and molecular docking data of ligands bound to their targets to guide modifications. acs.orgrsc.org This allows for the precise design of derivatives that can form optimal interactions with specific amino acid residues in the active site, such as the deep and flat crevices often found in kinase binding sites. nih.gov

Modulation of Physicochemical Properties: Alterations are made to influence properties like solubility, lipophilicity, and metabolic stability. For example, introducing polar groups can enhance solubility, while modifying metabolically labile sites can improve in vivo stability. acs.org

The 3-aminopyrazole (B16455) portion is a particularly versatile anchor for modification. It serves as a key building block for creating fused heterocyclic systems or for introducing a variety of substituents that can explore different regions of a target's binding pocket. nih.govnih.gov The polyfunctional nature of 5-aminopyrazoles, with three primary nucleophilic sites (1-NH, 5-NH2, and 4-CH), allows for diverse synthetic routes and extensive derivatization. nih.govresearchgate.net

Impact of Amine Derivatization on Activity Profiles (e.g., binding affinity, functional modulation)

The amino group at the C3 position is a primary site for structural modification, significantly influencing the biological activity and selectivity of the resulting compounds. Derivatization at this position, often through acylation, sulfonylation, or the formation of ureas, allows for the introduction of various substituents that can extend into and interact with different sub-pockets of the target enzyme.

For instance, in the development of kinase inhibitors, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore. nih.gov Modifications based on this core have led to potent inhibitors. A study on 3-amino-1H-pyrazole-based kinase inhibitors revealed that small modifications to the groups attached to the pyrazole amine had significant effects on selectivity. nih.gov

A common derivatization is the formation of an amide or urea (B33335) linkage. In a series of pyrazolo[4,3-c]pyridine inhibitors, an amide linkage was found to be crucial for activity. acs.org Replacing the carbonyl oxygen of the amide with an alkylamino linker resulted in a significant drop in inhibitory potency, highlighting the importance of the hydrogen-bond accepting capability of the carbonyl group. acs.org

The following table summarizes findings from various studies on amine derivatization of related pyrazole scaffolds:

| Base Scaffold | Amine Derivative | Target/Activity | Key Finding | Reference |

| 3-Amino-1H-pyrazole | N-pyrimidinyl | Kinase Inhibition (CDK16) | The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a potent pharmacophore. Further substitution on the pyrimidine (B1678525) ring modulates selectivity. | nih.gov |

| 5-Amino-3-aryl-1H-pyrazole | N-aryl carboxamide | Cannabinoid Receptor 1 (CB1) Antagonism | The carboxamide linker is critical for activity. The nature of the aryl group significantly impacts potency and selectivity. | nih.gov |

| 5-Amino-1H-pyrazole | N-phenyl methanone (B1245722) | p38 MAPK Inhibition | Deletion of a urea moiety at position 5 and introduction of a methanone at the amino group led to highly selective inhibitors. | nih.gov |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | N-tosylbenzenesulfonamide | Anticancer (synthesis) | Double N-sulfonylation of the amino group was achieved, creating a complex sulfonamide with potential for further biological screening. | mdpi.comresearchgate.net |

| 3-Cyclopropyl-1H-pyrazol-5-amine | N-benzoyl | Antimicrobial | Substituted benzamides showed potent antimicrobial activities, with electron-withdrawing groups on the benzoyl moiety enhancing efficacy. | nih.gov |

These studies collectively demonstrate that the C3-amino group is a critical handle for modulating the activity profile. The size, electronics, and hydrogen bonding capacity of the substituent introduced at this position directly impact binding affinity and functional modulation.

Influence of Chloro Group Substitution on Molecular Interactions and Selectivity

The chlorine atom at the C4 position of the pyrazole ring plays a significant role in modulating the electronic properties of the scaffold and providing key interactions within the binding site. Halogen atoms, particularly chlorine, can participate in halogen bonding—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen—which can enhance binding affinity and selectivity. mdpi.com

In the context of cannabinoid-1 (CB1) receptor antagonists, the compound SR141716A, which is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlights the importance of chloro-substituents. ebi.ac.uknih.gov Bioisosteric replacement of the 4-chlorophenyl group at the C5 position with other moieties was explored to understand the SAR. ebi.ac.uknih.gov While this addresses a chloro-substituted phenyl ring rather than a direct chloro substitution on the pyrazole, it underscores the directional and electronic contributions of the chlorine atom to ligand binding.

Studies on pyrazole-based kinase inhibitors have also shown that halogen substituents can be critical. In one study, docking analysis revealed that chlorine atoms at the 2 and 4 positions of a phenyl ring attached to a pyrazole scaffold formed halogen bonds with the amino groups of specific arginine and glutamine residues in the active site. mdpi.com This demonstrates how a strategically placed chloro group can anchor the ligand and confer selectivity.

Furthermore, the electronic effect of the chloro group at C4 is significant. Being an electron-withdrawing group, it influences the acidity of the pyrazole N-H and the nucleophilicity of the ring atoms, which can affect both reactivity in synthesis and the nature of the interactions with the biological target. nih.gov The replacement of the chloro group with other halogens (e.g., F, Br) or with non-halogen groups of similar size (e.g., methyl) is a common strategy to probe the importance of both steric and electronic effects at this position.

Effects of Pyrazole Ring Modifications on Biological and Chemical Activity

Modifications to the pyrazole ring itself, beyond the principal substituents, are crucial for fine-tuning biological activity. These modifications primarily involve substitution at the N1 position and altering the core heterocyclic structure.

N1-Position Substitution: The N1 position of the pyrazole ring is frequently substituted to explore hydrophobic pockets in the binding site and to block potential metabolic N-dealkylation. The nature of the N1 substituent can drastically alter the compound's properties.

In a series of prolylcarboxypeptidase (PrCP) inhibitors, pyrazoles were used as bioisosteres for amides. Subsequent modifications, including N1 substitution, were necessary to regain and maintain potency. nih.gov

For pyrazolo[3,4-b]pyridines, a diversity analysis showed that a wide variety of substituents at the N1 position have been explored, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, each conferring different pharmacological profiles. researchgate.net

In the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives, the presence of a methyl group at the N1 position is a common feature, suggesting its importance for either synthesis or activity. mdpi.comresearchgate.net

Core Ring Modification (Fused Systems): The pyrazole ring can be fused with other rings to create bicyclic or polycyclic systems, which can lead to more rigid structures with enhanced selectivity and novel biological activities. The 5-aminopyrazole moiety is a key precursor for synthesizing a variety of fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazines. nih.gov

Pyrazolo[1,5-a]pyrimidines: These fused systems, derived from 3-aminopyrazoles, have been investigated as kinase inhibitors, showing that the expanded ring system can access additional binding interactions. nih.gov

Pyrazolo[3,4-g]isoquinolines: Replacing a six-membered ring in a known kinase inhibitor with a pyrazole nucleus led to a new family of inhibitors with altered selectivity profiles, demonstrating the impact of core ring structure modification. nih.gov

These modifications highlight the chemical tractability of the pyrazole scaffold and its utility in generating diverse chemical matter for drug discovery. nih.govnih.gov

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of pyrazole derivatives helps to understand the spatial arrangement of key functional groups and how this arrangement correlates with biological activity.

For pyrazole-based inhibitors, the relative orientation of the substituents is paramount. In diaryl pyrazoles, the torsion angle between the pyrazole ring and the attached aryl rings significantly influences binding. For instance, in a series of pyrazolo[4,3-c]pyridine inhibitors, the ability of a substituent to fit into a specific hydrophobic "Trp pocket" on the target protein was essential for high affinity. acs.org Modifications that altered the conformation and prevented this optimal fit led to a loss of activity.

Computational methods like Density Functional Theory (DFT) and molecular docking are key tools for this analysis. nih.gov

Molecular Docking: Docking studies predict the binding mode of inhibitors in the active site of a target protein. These studies have shown that the pyrazole core often acts as a scaffold, positioning the various substituents to make specific contacts (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with amino acid residues. mdpi.comacs.org For example, docking of N-(piperidin-1-yl)-5-(4-chlorophenyl) pyrazole derivatives into the CB1 receptor model revealed a deep and flat crevice that accommodates the pyrazole substituents. nih.gov

Molecular Mechanism of Action and Interaction Studies Excluding Clinical Human Data

Identification of Biological Targets and Pathways

Research into pyrazole-based compounds has identified them as versatile scaffolds in medicinal chemistry capable of interacting with a variety of biological targets. mdpi.com Derivatives of 3-amino-1H-pyrazole, in particular, have been developed as potent kinase inhibitors. nih.govnih.gov

Studies have focused on the inhibitory activity of pyrazole (B372694) derivatives against the cyclin-dependent kinase (CDK) family. nih.gov A derivative, identified as compound 43d , which incorporates the tert-butyl pyrazole moiety, demonstrated significant and potent inhibition of the PCTAIRE subfamily of kinases. nih.govnih.gov The PCTAIRE kinases (CDK16, CDK17, CDK18) are a less-studied group within the larger CDK family. nih.gov

In cell-based assays, compound 43d showed high potency for CDK16. nih.govnih.gov The inhibitory effects were also observed against other members of the PCTAIRE and related PFTAIRE families of kinases. nih.gov

Table 1: Cellular Potency of Compound 43d Against Kinase Families

| Target Family | Cellular Potency (EC₅₀) |

|---|---|

| PCTAIRE (CDK16) | 33 nM |

| PCTAIRE Family (General) | 20–120 nM |

| PFTAIRE Family | 50–180 nM |

This table is interactive. You can sort and filter the data.

Source: IJMS, 2022. nih.govnih.gov

While pyrazole derivatives have been investigated for their interaction with various biological targets, including receptors, specific data from receptor binding and ligand modulation assays for 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine are not detailed in the available research. nih.gov Studies on similar molecules have noted interactions with targets like estrogen receptors, but direct evidence for the specified compound is not provided. nih.gov

To determine the selectivity of the pyrazole-based inhibitor 43d , a Differential Scanning Fluorimetry (DSF) screen was conducted. nih.govnih.gov This thermal shift assay was performed against a panel of approximately 100 different kinases. nih.gov The results from the DSF screen indicated that the compound has a selective inhibition profile, favoring the PCTAIRE family over other kinases. nih.govnih.gov For instance, while significant thermal stabilization (ΔTm) was observed for CDK16, there was a notably lower impact on other kinases like CDK2, GSK3B, and JNK3 for certain modifications within the same chemical series. nih.gov

Table 2: Protein-Ligand Interaction Profile for a Pyrazole Derivative Series

| Compound Series | Target Kinase | Thermal Shift (ΔTm) | Selectivity Note |

|---|---|---|---|

| Methyl/iso-propyl/tert-butyl substitutions | CDK16 | Moderate to Good | Also showed high ΔTm for CDK2, GSK3B, JNK3 |

| Methyl amide moiety | CDK16 | 0.9–1.5 °C | Largely inactive against CDK16 |

| 4-aminobenzonitrile linker | GSK3B | 9.3 °C | Notable off-target stabilization |

This table is interactive. You can sort and filter the data.

Source: IJMS, 2022. nih.gov

Mechanistic Investigations at the Cellular Level (Non-Human Model Systems)

The cellular effects of this class of compounds have been explored in non-human model systems to understand their functional consequences. These compounds are noted for their potential use in research focused on pharmaceutical development. chemimpex.com

Specific studies detailing the cellular uptake mechanisms and the subcellular distribution of this compound are not available in the provided search results. However, it is known that CDK16, a primary target, is directed to the plasma membrane upon binding to its activating partner, cyclin Y. nih.govnih.gov

The inhibition of CDK16 by the pyrazole derivative 43d has direct consequences on intracellular signaling pathways that regulate cell division. nih.govnih.gov A Fluorescence Ubiquitination-based Cell Cycle Indicator (FUCCI) assay was used to investigate the compound's effect on the cell cycle. nih.gov The results revealed that inhibition of CDK16 by 43d leads to a cell cycle arrest in the G2/M phase at all tested concentrations. nih.govnih.gov This finding directly links the compound's enzymatic inhibition of a core cell cycle kinase to a specific cellular outcome. nih.gov The p38 MAP kinase pathway is another signaling cascade where related pyrazole compounds have shown activity. drugbank.com

Phenotypic Screening in Non-Mammalian or Microbial Model Organisms

Phenotypic screening is a critical initial step in drug discovery, utilized to identify compounds that produce a desired biological effect in whole organisms or cellular models without a preconceived hypothesis about the molecular target. This approach is particularly valuable for discovering novel mechanisms of action.

For this compound, there is currently no available scientific literature detailing its phenotypic effects in non-mammalian or microbial model organisms such as Caenorhabditis elegans, Drosophila melanogaster, Danio rerio (zebrafish), or various microbial strains. Such studies would be instrumental in elucidating its potential therapeutic applications, including but not limited to antimicrobial, antifungal, or other biological activities.

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a compound with its protein target can occur at the primary, or orthosteric, binding site, where the endogenous ligand binds, or at a secondary, allosteric site. Allosteric modulators can offer greater specificity and a more nuanced control over protein function compared to orthosteric ligands.

There are no published studies that investigate the allosteric or orthosteric binding mechanisms of this compound with any specific protein targets. Research in this area would involve techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to determine binding affinity and kinetics. The absence of this data means that the molecular targets and the nature of its interaction with them remain unknown.

Metabolomic and Proteomic Signature Analysis (In Vitro, Cell-Based)

Metabolomic and proteomic analyses provide a global snapshot of the changes in metabolite and protein levels within a cell or organism in response to a chemical compound. These "omic" signatures can reveal the pathways and cellular processes affected by the compound, offering insights into its mechanism of action and potential off-target effects.

Currently, there is no publicly available data from metabolomic or proteomic studies on cells or in vitro systems treated with this compound. Such analyses would be crucial for understanding its cellular impact and for identifying potential biomarkers of its activity.

The chemical compound this compound remains largely uncharacterized in the scientific literature regarding its molecular mechanism of action and interaction with biological systems. The absence of data in the areas of phenotypic screening, binding mechanisms, and metabolomic/proteomic signatures highlights a significant gap in our understanding of this specific pyrazole derivative. Future research is required to explore the potential pharmacological profile of this compound.

Computational and Theoretical Chemistry of 5 Tert Butyl 4 Chloro 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and a wide array of associated properties.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 5-(tert-butyl)-4-chloro-1H-pyrazol-3-amine dictates its fundamental chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For pyrazole (B372694) derivatives, DFT calculations are commonly used to compute these values, which helps in predicting their reactivity and potential applications, for instance, as ligands in coordination chemistry or as precursors for materials with specific electronic properties. rsc.org The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates regions of electron donation (nucleophilicity). |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates regions of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; correlates with chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry fragmentation)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their characterization. Studies on similar pyrazole compounds have shown a strong correlation between theoretically calculated spectra and experimental results. rsc.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain chemical shifts that, when compared to experimental data, aid in the definitive assignment of resonances and structural elucidation. tandfonline.com

IR Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes of functional groups, such as N-H stretching of the amine and pyrazole ring, and C-Cl stretching. Discrepancies between calculated and experimental frequencies, often due to factors like intermolecular hydrogen bonding in the solid state, can also provide valuable structural information. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, which correspond to the electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Mass Spectrometry Fragmentation: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to calculate the bond dissociation energies and the stability of potential fragment ions. This information helps in rationalizing the fragmentation patterns observed in an experimental mass spectrum, aiding in the structural confirmation of the parent molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (δ) | C3-Amine: ~150 ppm; C4-Cl: ~110 ppm; C5-tBu: ~145 ppm |

| ¹H NMR | Chemical Shift (δ) | NH₂: ~4.5 ppm; NH (ring): ~12.0 ppm; t-Butyl: ~1.4 ppm |

| IR | Vibrational Frequency (cm⁻¹) | N-H Stretch (amine): ~3400-3300 cm⁻¹; C=N Stretch (ring): ~1620 cm⁻¹ |

| UV-Vis | Max. Absorption (λmax) | ~250-280 nm in a non-polar solvent |

Note: These values are illustrative predictions based on computational studies of analogous pyrazole structures and serve as a guide for experimental characterization.

Reaction Pathway and Transition State Analysis

Theoretical chemistry can model the entire energy landscape of a chemical reaction. For a molecule like this compound, this could involve studying its synthesis pathways or its reactions with other molecules. By mapping the potential energy surface, chemists can identify the minimum energy pathways from reactants to products.

A crucial part of this analysis is the location and characterization of transition states—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Calculations can also elucidate the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes. This knowledge is fundamental for optimizing reaction conditions and for understanding the underlying reaction mechanisms.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to understand its interactions with other molecules, particularly biological macromolecules like proteins. These methods are central to computer-aided drug design.

Ligand-Target Interaction Prediction and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. For this compound, this would involve docking the molecule into the active site of a protein of interest to assess its potential as an inhibitor or modulator.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can identify key interactions, such as hydrogen bonds between the amine or pyrazole nitrogen atoms and amino acid residues in the protein, that are crucial for binding. Studies on other pyrazole derivatives have successfully used docking to predict their potential as inhibitors for various enzymes. tandfonline.com

Conformational Sampling and Stability Analysis

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a trajectory of the complex's behavior.

For the this compound-protein complex, an MD simulation can be used to:

Assess the stability of the docked pose: By running the simulation for several nanoseconds or longer, one can observe whether the ligand remains stably bound in its initial predicted orientation.

Analyze conformational changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects.

Calculate binding free energy: More advanced techniques based on MD simulations, such as MM/PBSA or free energy perturbation, can provide more accurate estimations of the binding affinity than docking scores alone.

These simulations provide a deeper understanding of the stability and dynamics of the ligand-target interaction, which is critical for the rational design of more potent and selective molecules. researchgate.net

Solvent Effects and Binding Energy Calculations

The biological activity of a molecule is intrinsically linked to its behavior in a physiological environment, where solvent effects play a crucial role. For this compound, computational methods can predict how the surrounding solvent, typically water, influences its conformational stability and interactions with biological targets.

Detailed Research Findings:

Computational studies on substituted pyrazoles have shown that solvent molecules can significantly influence tautomeric equilibrium and proton transfer energies. nih.gov For this compound, the presence of both hydrogen bond donors (-NH2, ring N-H) and acceptors (ring N) suggests that explicit and implicit solvent models would be critical for accurate simulations.

Binding energy calculations are fundamental to predicting the affinity of a ligand for its receptor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the free energy of binding for pyrazole derivatives to their target proteins. tandfonline.comnih.gov These calculations dissect the binding energy into various components, such as van der Waals, electrostatic, and solvation energies. For the title compound, the tert-butyl group is expected to make significant hydrophobic contributions to binding, while the amine and chloro groups would be involved in specific hydrogen bonding and electrostatic interactions. researchgate.net

A hypothetical binding energy decomposition for this compound with a target protein, derived from methodologies applied to similar pyrazole inhibitors, is presented below. nih.gov

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | +28.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -42.7 |

This table is a representative example based on computational studies of similar pyrazole inhibitors and does not represent experimentally determined values for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asocse.org This approach is invaluable for predicting the activity of new compounds and optimizing lead structures.

Descriptor Generation and Selection

To build a QSAR model for analogues of this compound, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Topological Descriptors: Characterize molecular shape and branching (e.g., Randić connectivity index). mdpi.com

Electronic Descriptors: Describe the electronic environment (e.g., atomic charges, dipole moment, HOMO/LUMO energies). nih.govscispace.com

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, providing detailed electronic information (e.g., Fukui indices). nih.gov

Hydrophobic Descriptors: Quantify lipophilicity (e.g., LogP).

For a series of aminopyrazole derivatives, key descriptors would likely include those related to hydrophobicity (driven by the tert-butyl group), electronic effects of the chloro-substituent, and hydrogen bonding capacity of the amine group. asocse.org

| Descriptor Class | Example Descriptor | Typical Value Range for Pyrazole Derivatives |

| Electronic | Atomic Charge on N1 | -0.2 to -0.5 |

| Steric/Topological | Molar Refractivity | 40 to 90 |

| Hydrophobic | LogP | 1.5 to 4.0 |

| Quantum-Chemical | LUMO Energy | -1.5 to 0.5 eV |

This table represents typical descriptor classes and value ranges for pyrazole derivatives based on QSAR studies and is for illustrative purposes.

Model Development and Validation for Predicted Activities

Once descriptors are generated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Back Propagation Artificial Neural Networks (BP-ANN) are used to create the QSAR model. asocse.org The goal is to develop a robust model that can accurately predict the activity of compounds not included in the initial training set.

Model validation is a critical step. Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a test set (R²_pred) are employed to assess the model's predictive power. A high Q² and R²_pred indicate a reliable and predictive QSAR model. For aminopyrazole-substituted compounds, nonlinear models established by artificial neural networks have shown strong predictive capabilities. asocse.org

| Validation Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | 0.95 | High degree of fit for the training set |

| Q² (Cross-validated r²) | 0.88 | Good internal predictivity |

| R²_pred (External Validation) | 0.92 | Excellent predictive power for external data |

This table shows hypothetical validation statistics for a robust QSAR model based on published models for similar compound classes. asocse.orgnih.gov

Cheminformatics Approaches

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data, accelerating the drug discovery process. connectjournals.com

Virtual Screening for Related Scaffolds and Chemical Space Exploration

Virtual screening is a powerful technique to identify promising drug candidates from large compound libraries. chemmethod.comnih.gov For this compound, a virtual screening campaign could be initiated by searching databases for compounds containing the substituted aminopyrazole scaffold. This allows for the exploration of the surrounding chemical space to identify commercially available or synthetically accessible analogues with potentially improved properties. High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for various targets. chemmethod.com

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are employed. nih.govacs.org A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be active at a specific target.

For this compound, a pharmacophore model could be generated based on its key features:

A hydrophobic (HY) feature representing the tert-butyl group.

A hydrogen bond donor (HBD) feature for the amine group.

A hydrogen bond acceptor (HBA) feature for the pyridine-like nitrogen of the pyrazole ring.

An optional halogen bond donor feature for the chloro atom.

This model can then be used as a 3D query to screen virtual libraries for structurally diverse compounds that match the pharmacophore and are therefore likely to share the same biological activity. nih.govresearchgate.net

| Pharmacophore Feature | Corresponding Moiety |

| Hydrophobic (HY) | tert-Butyl group |

| Hydrogen Bond Donor (HBD) | 3-amine group, ring N-H |

| Hydrogen Bond Acceptor (HBA) | Ring Nitrogen (N2) |

| Halogen Bond Site | 4-chloro group |

This table illustrates a potential pharmacophore model derived from the structure of this compound.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone for the structural analysis of newly synthesized or isolated derivatives of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine. These techniques provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites and adducts of pyrazole (B372694) derivatives in in vitro studies. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of elemental compositions for the parent ion and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the context of metabolite identification, HRMS can detect minute mass shifts corresponding to metabolic transformations such as hydroxylation, methylation, or glucuronidation. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. The pyrazole ring itself undergoes characteristic fragmentation, often involving the loss of HCN or N₂, and the analysis of these pathways helps to pinpoint the site of metabolic modification. researchgate.netresearchgate.net For instance, the fragmentation of deuterated pyrazoles has shown that the loss of HCN predominantly occurs from the C3/N2/C4 or C5/N1/C5 positions, providing a basis for interpreting the spectra of more complex derivatives. researchgate.net

Table 1: Common Mass Spectrometric Fragmentations in Pyrazole Derivatives

| Fragmentation Process | Description | Typical m/z Loss | Reference |

|---|---|---|---|

| HCN Loss | Elimination of a hydrogen cyanide molecule from the pyrazole ring. | 27 | researchgate.net |

| N₂ Loss | Expulsion of a nitrogen molecule, often following ring opening. | 28 | researchgate.net |

| Side-Chain Cleavage | Fission of bonds adjacent to the pyrazole ring, losing substituent groups. | Varies | researchgate.net |

| Retro-Diels-Alder | A characteristic fragmentation for pyrazoline rings, though less common in aromatic pyrazoles. | Varies | researchgate.net |

This table is generated based on typical fragmentation patterns observed for the pyrazole class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often required to unambiguously assign the structure of complex pyrazole derivatives. mdpi.com

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov For substituted pyrazoles, HMBC is invaluable for determining the regiochemistry of substitution, for example, by observing correlations between the N-H proton and adjacent carbon atoms or between substituent protons and the pyrazole ring carbons. nih.govmdpi.com

Solid-State NMR (ssNMR) is particularly useful for studying polymorphic forms of crystalline compounds. Since different polymorphs can exhibit distinct physical properties, ssNMR is employed to characterize these forms by detecting subtle differences in the chemical shifts and relaxation times of nuclei within the solid lattice, providing information that is complementary to X-ray diffraction.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazole Ring

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-H | 12.0 - 13.5 | N/A | C3, C5 |

| C3 | N/A | 145 - 155 | Protons on C3-substituent, N1-H |

| C4 | 6.0 - 7.5 | 100 - 115 | Protons on C4/C5-substituents, N1-H |

| C5 | N/A | 135 - 145 | Protons on C5-substituent, N1-H |

Note: Chemical shifts are highly dependent on substituents and solvent. This table provides a general range based on published data for pyrazole derivatives. researchgate.netorientjchem.org

X-ray crystallography provides definitive, high-resolution three-dimensional structural information for crystalline materials. nih.gov This technique is the gold standard for determining the absolute configuration of chiral molecules and for characterizing the precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-π stacking) of a compound in the solid state. spast.orgresearchgate.net

For derivatives of this compound, single-crystal X-ray diffraction can confirm the substitution pattern on the pyrazole ring and reveal the conformation of the tert-butyl group. mdpi.com Furthermore, this method is essential for studying cocrystals, where the target compound is crystallized with a coformer molecule. The analysis of cocrystal structures reveals the specific intermolecular interactions that stabilize the crystal lattice, which is crucial for understanding and engineering the physicochemical properties of the solid form. nih.govspast.org

Table 3: Example Crystal System Data for Pyrazole Derivatives

| Compound Type | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Substituted Pyrazolone (B3327878) | Monoclinic | P2₁/n | Planar pyrazole ring, N-H···O hydrogen bonding. | spast.org |

| Substituted Pyrazolone | Triclinic | P-1 | Planar pyrazole ring, N-H···O hydrogen bonding. | spast.org |

| Substituted Pyrazolone | Orthorhombic | P2₁2₁2₁ | N-H···O and C-H···π interactions. | researchgate.net |

| Bipyrazole Derivative | Triclinic | P-1 | Molecules linked by N-H···O hydrogen bonds. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Monoclinic | P2₁/c | H···H and C···H are major intermolecular contacts. | mdpi.com |

This table presents data from crystallographic studies on various pyrazole derivatives to illustrate the type of information obtained.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used in the synthesis and analysis of pyrazole derivatives for assessing purity, monitoring reaction progress, and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the qualitative and quantitative analysis of chemical reactions. During the synthesis of this compound derivatives, these techniques can be used to monitor the disappearance of starting materials and the formation of products over time, allowing for the study of reaction kinetics. ijcpa.in

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of moderately polar compounds like many pyrazole derivatives. A C18 column is often employed with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ijcpa.in The purity of the final product can be accurately determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. GC, which is suitable for volatile and thermally stable compounds, can also be used, often in conjunction with a mass spectrometer (GC-MS) for definitive peak identification based on mass spectra. researchgate.net

Table 4: General HPLC Conditions for Pyrazoline Derivative Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Separation of nonpolar to moderately polar analytes. | ijcpa.in |

| Mobile Phase | 0.1% TFA in Water : Methanol (20:80) | Elution of the compound from the column. | ijcpa.in |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. | ijcpa.in |

| Detection | UV at 206 nm | Quantification of the analyte based on UV absorbance. | ijcpa.in |

| Column Temp. | 25 °C | Ensures reproducible retention times. | ijcpa.in |

This table summarizes a validated method for a pyrazoline derivative, illustrating typical parameters.

While this compound is achiral, its derivatives may possess one or more stereocenters, making them chiral. For such compounds, the separation and analysis of enantiomers are crucial, as different enantiomers can have distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the most widely used method for this purpose. acs.orgnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective and versatile for separating a broad range of chiral compounds, including pyrazole derivatives. acs.orgnih.govresearchgate.net The choice of mobile phase (normal phase, polar organic, or reversed-phase) significantly impacts the separation efficiency. nih.gov The development of a successful chiral separation method is a prerequisite for evaluating the properties of individual enantiomers. chromatographyonline.com

Table 5: Chiral Stationary Phases Used for Pyrazole Derivative Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Type | Efficacy Notes | Reference |

|---|---|---|---|

| Lux Cellulose-2 | Polar Organic | Superior performance with short analysis times (˜5 min). | acs.orgnih.gov |

| Lux Amylose-2 | Normal Phase | Greater resolving ability, though with longer analysis times (˜30 min). | acs.orgnih.gov |